3,4-Dihydropapaverine is a chemical compound derived from papaverine, an alkaloid known for its vasodilating properties. It is characterized by its structural similarity to papaverine but differs in the saturation of its double bonds. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
3,4-Dihydropapaverine is synthesized primarily from 1,2,3,4-tetrahydropapaverine through various chemical processes. It can also be produced from other precursors such as 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxy-phenylethylamine via cyclization reactions. The synthesis methods often involve dehydrogenation and cyclization techniques that are critical for producing high yields of the compound .
3,4-Dihydropapaverine belongs to the class of isoquinoline alkaloids, which are compounds derived from the isoquinoline structure. These alkaloids are known for their diverse biological activities, including analgesic and antispasmodic effects.
The synthesis of 3,4-dihydropapaverine can be achieved through several methods:
The synthesis typically involves:
The molecular formula of 3,4-dihydropapaverine is C₁₉H₂₁N₃O₄. Its structure features a saturated isoquinoline core with two methoxy groups at positions 3 and 4 on the aromatic ring.
3,4-Dihydropapaverine can undergo several chemical reactions:
The reactions often require controlled environments to prevent oxidation and ensure high yields. For instance, dehydrogenation processes are typically carried out under inert atmospheres to avoid degradation of sensitive intermediates .
The mechanism by which 3,4-dihydropapaverine exerts its effects is primarily linked to its ability to relax smooth muscle tissues through vasodilation. This action is mediated by inhibition of phosphodiesterase enzymes leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells.
Research indicates that similar compounds have shown effectiveness in treating conditions like erectile dysfunction and peripheral vascular diseases due to their vasodilatory properties .
Relevant analyses often include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment.
3,4-Dihydropapaverine has potential applications in pharmacology due to its vasodilatory effects. It is being researched for:
Further studies are ongoing to explore its full therapeutic potential and mechanisms within biological systems .
3,4-Dihydropapaverine, a partially saturated derivative of the benzylisoquinoline alkaloid papaverine, is systematically named as 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. This nomenclature reflects its core tetrahydroisoquinoline scaffold substituted with methoxy groups at positions 6 and 7, and a 3,4-dimethoxybenzyl group attached to the nitrogen atom at position 1. The "3,4-dihydro" prefix specifically denotes saturation of the pyridine ring within the isoquinoline system, distinguishing it from the fully aromatic papaverine.
Structurally, it belongs to the 1-benzyltetrahydroisoquinoline subclass of alkaloids, characterized by a benzyl moiety linked to a saturated isoquinoline core. This classification places it within a broader family of bioactive compounds, including intermediates in biosynthetic pathways like the morphine pathway. The molecular formula is C₂₀H₂₅NO₄, with a molar mass of 343.42 g/mol. Key identifiers include CAS Registry Number 621-90-9 (base) and 621-91-0 (hydrochloride salt) [5].
Table 1: Systematic Identifiers for 3,4-Dihydropapaverine
Classification | Identifier |
---|---|
IUPAC Name | 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline |
CAS Registry No. | 621-90-9 (base), 22175 (hydrochloride) [5] |
Molecular Formula | C₂₀H₂₅NO₄ |
Canonical SMILES | COC1=C(C=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
X-ray Crystallography: While direct crystallographic data for 3,4-dihydropapaverine is limited in the provided sources, its hydrochloride salt (C₂₀H₂₄ClNO₄) has been characterized [5]. X-ray crystallography determines atomic positions by analyzing diffraction patterns generated when X-rays interact with crystalline samples. The technique relies on Bragg's Law ((nλ = 2d \sinθ)), where diffraction angles ((θ)) correlate with interplanar spacings ((d)) in the crystal lattice [6] [8]. For 3,4-dihydropapaverine, crystallography would confirm:
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides atomic-level resolution in solution. Key spectral assignments for 3,4-dihydropapaverine include:
Table 2: Key NMR Assignments for 3,4-Dihydropapaverine
Proton/Carbon Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
---|---|---|
Tetrahydroisoquinoline C3/C4 | 2.5–3.0 (m) | 25–30 |
N-CH₂-benzyl | 4.6 (s) | 55–60 |
OCH₃ groups | 3.6–3.8 (s) | 55–60 |
Aromatic protons | 6.5–7.0 | 100–150 |
3,4-Dihydropapaverine serves as a synthetic precursor and structural analog of papaverine, differing primarily in the reduction state of the isoquinoline ring:
Core Structural Differences:
Functional Implications:
Table 3: Structural and Functional Comparison with Papaverine
Property | Papaverine | 3,4-Dihydropapaverine |
---|---|---|
Core Structure | Aromatic isoquinoline | 3,4-Dihydroisoquinoline |
Molecular Planarity | Planar | Non-planar (puckered ring) |
Key Biological Targets | PDEs, Ca²⁺ channels | α₁-adrenoceptors |
PDE Inhibition | Potent | Negligible |
α₁-Adrenoceptor Affinity | Moderate | High |
Role in Biosynthesis | End-product | Proposed intermediate |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3